1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate
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Overview
Description
1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate is an organic compound with the molecular formula C11H12O5. This compound is known for its unique structure, which includes a benzene ring substituted with a hydroxyethyl group and a methyl group, along with two ester functional groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate typically involves the esterification of 2-methyl phthalic anhydride with 2-hydroxyethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of the hydroxyethyl group forms 2-methyl phthalic acid.
Reduction: Reduction of the ester groups forms 1-(2-hydroxyethyl) 2-methyl benzene-1,2-diol.
Substitution: Electrophilic substitution can introduce various functional groups onto the benzene ring, depending on the reagent used.
Scientific Research Applications
1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with other molecules, while the ester groups can participate in esterification and transesterification reactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl) benzene-1,2-dicarboxylate: Similar structure but lacks the methyl group.
2-methyl benzene-1,2-dicarboxylate: Similar structure but lacks the hydroxyethyl group.
1-(2-hydroxyethyl) 2-ethyl benzene-1,2-dicarboxylate: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate is unique due to the presence of both a hydroxyethyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it useful in various applications that require specific reactivity and interactions.
Properties
CAS No. |
104513-90-8 |
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Molecular Formula |
C11H12O5 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
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